BenchChemオンラインストアへようこそ!

PF-06737007

Kinase Selectivity Off-Target Profiling Pain Pharmacology

PF-06737007 is a peripherally restricted pan-Trk inhibitor engineered to avoid aldehyde oxidase (AO)-mediated metabolic clearance and CNS penetration. With cellular IC50 values of 7.7 nM (TrkA), 15 nM (TrkB), and 3.9 nM (TrkC) and >95% TrkA inhibition at 1 µM with minimal off-target kinase activity (≤40%), it is ideal for inflammatory/neuropathic pain models requiring clean peripheral target engagement without CNS confounds. High purity ≥98%.

Molecular Formula C25H28F4N2O6
Molecular Weight 528.5 g/mol
Cat. No. B610005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06737007
SynonymsPF-06737007
Molecular FormulaC25H28F4N2O6
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC(=C(C=C1)C(=O)N)OC2CCN(CC2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O
InChIInChI=1S/C25H28F4N2O6/c1-24(2,34)14-35-17-7-8-18(23(30)33)21(12-17)36-20-9-10-31(13-19(20)26)22(32)11-15-3-5-16(6-4-15)37-25(27,28)29/h3-8,12,19-20,34H,9-11,13-14H2,1-2H3,(H2,30,33)/t19-,20+/m1/s1
InChIKeyAUTGNDRENPBZKA-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06737007: A Peripherally Restricted Pan-Trk Inhibitor for Pain Research and Kinase Selectivity Studies


PF-06737007 (Compound 13b) is a potent, selective, and peripherally restricted pan-tropomyosin-related kinase (Trk) inhibitor developed by Pfizer. It exhibits high selectivity for TrkA, TrkB, and TrkC, with cellular IC50 values of 7.7 nM, 15 nM, and 3.9 nM, respectively [1]. Its design intentionally limits blood-brain barrier penetration to mitigate central nervous system adverse effects while targeting peripheral pain pathways [2].

Why Generic Pan-Trk Inhibitors Cannot Substitute for PF-06737007 in Pain Models


Unlike earlier pan-Trk inhibitors such as PF-06273340, which are subject to high metabolic clearance via aldehyde oxidase (AO)-catalyzed reactions, PF-06737007 was specifically engineered to avoid this liability [1]. Furthermore, its marked peripheral restriction ensures minimal brain exposure, a critical differentiator from brain-penetrant Trk inhibitors that can induce cognitive and motor side effects [2]. These combined features make PF-06737007 a superior tool compound for studies focused on peripheral pain mechanisms without confounding central or metabolic clearance artifacts.

PF-06737007: Quantitative Differentiation from Closest Analogs


Superior Trk Selectivity Profile Against a Broad Kinase Panel

PF-06737007 (Compound 13b) demonstrates exceptional selectivity for Trk family kinases. In a broad kinase panel at 1 µM, it inhibits TrkA by >95%, while no other kinase tested is inhibited by more than 40% [1]. This high selectivity contrasts with many earlier-generation Trk inhibitors that exhibit significant off-target kinase inhibition at similar concentrations.

Kinase Selectivity Off-Target Profiling Pain Pharmacology

Avoidance of Aldehyde Oxidase (AO)-Mediated Metabolic Clearance

PF-06737007 was designed to circumvent the high metabolic clearance observed with the earlier development candidate PF-06273340. Unlike PF-06273340, which is subject to rapid clearance via aldehyde oxidase (AO)-catalyzed reactions, PF-06737007 is predicted to possess low metabolic clearance in human that does not proceed via this AO-catalyzed route [1].

Drug Metabolism Pharmacokinetics Aldehyde Oxidase

Peripheral Restriction: Minimal Brain Penetration

PF-06737007 is characterized as a peripherally restricted pan-Trk inhibitor [1]. This property was engineered to minimize central nervous system (CNS) exposure, a key differentiator from brain-penetrant Trk inhibitors that are associated with cognitive and motor adverse effects [2]. While direct comparative brain-to-plasma ratios are not available for all analogs, the design objective was to achieve a low brain unbound partition coefficient (Kp,uu).

Blood-Brain Barrier CNS Safety Pain Models

Optimal Research Applications for PF-06737007 Based on Its Differentiated Profile


Preclinical Pain Models Requiring Peripheral Trk Inhibition Without CNS Confounds

PF-06737007 is ideally suited for in vivo rodent models of inflammatory and neuropathic pain where peripheral Trk signaling is a key driver. Its peripheral restriction [1] minimizes the risk of central nervous system side effects that can complicate behavioral readouts, ensuring that observed efficacy is due to peripheral target engagement.

Kinase Selectivity Profiling and Off-Target Liability Assessment

With demonstrated high selectivity for Trk kinases (>95% inhibition of TrkA at 1 µM) and minimal inhibition of other kinases (≤40% at 1 µM) [1], PF-06737007 serves as a valuable tool compound for deconvoluting Trk-specific signaling pathways in cellular assays without significant off-target kinase interference.

Metabolic Stability Studies Avoiding Aldehyde Oxidase Artifacts

Researchers investigating the pharmacokinetic properties of pan-Trk inhibitors can utilize PF-06737007 to avoid the confounding effects of aldehyde oxidase-mediated clearance, a known liability of earlier compounds like PF-06273340 [1]. This makes PF-06737007 a more predictable tool for in vitro and in vivo metabolism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06737007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.